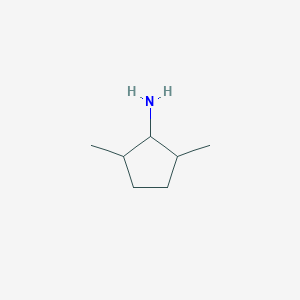

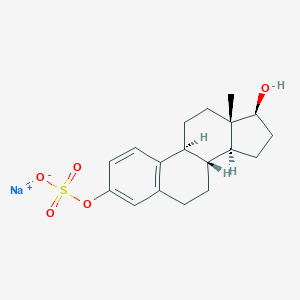

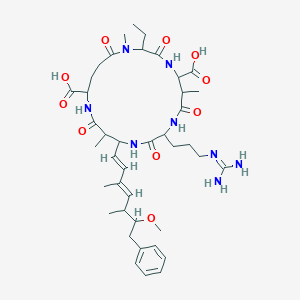

![molecular formula C12H9N3OS2 B122119 5-甲基-3-苯基-2-硫代-2,3-二氢[1,3]噻唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 141622-32-4](/img/structure/B122119.png)

5-甲基-3-苯基-2-硫代-2,3-二氢[1,3]噻唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one" is a thiazolopyrimidine derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. These compounds are characterized by a thiazole ring fused to a pyrimidine ring, which can be further substituted with various functional groups to enhance their chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolopyrimidine derivatives often involves multi-step reactions starting from simple precursors such as amino-thiouracils, carboxylic acids, and keto esters. For example, the synthesis of related 5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones can be achieved by reacting 3-amino-6-methyl-2-thiouracil with carboxylic acids in the presence of phosphorus pentaoxide and methanesulfonic acid . Similarly, the synthesis of 2-amino-5-(benzylthio)thiazolo[4,5-d]pyrimidin derivatives involves the reaction of 6-amino-2-mercaptopyrimidin-4-ol with benzyl bromide . These methods highlight the versatility of synthetic approaches to access various thiazolopyrimidine scaffolds.

Molecular Structure Analysis

The molecular structure of thiazolopyrimidine derivatives is often confirmed using spectroscopic techniques such as NMR, FT-IR, and sometimes X-ray crystallography. For instance, the structure of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives was characterized by 1H NMR, 13C NMR, and FT-IR spectroscopy . Additionally, quantum chemical calculations using DFT methods can provide insights into the electronic properties of these molecules, such as HOMO-LUMO energy gaps and dipole moments .

Chemical Reactions Analysis

Thiazolopyrimidine derivatives can undergo various chemical reactions, including alkylation, acylation, and cyclization, to yield a wide range of products with potential biological activities. For example, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one with phenacyl bromides can lead to the formation of thiazolopyrimidinone derivatives with anticonvulsant activity . The reactivity of these compounds allows for the introduction of different substituents, which can significantly affect their biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of various substituents can modulate these properties to optimize the compounds for specific applications. For instance, the introduction of a methylthiophenyl moiety can lead to compounds with significant antibacterial and antifungal activities . The antimicrobial and antioxidant activities of these compounds are often evaluated in vitro against various bacterial and fungal strains .

科学研究应用

合成和药用化学

5-甲基-3-苯基-2-硫代-2,3-二氢[1,3]噻唑并[4,5-d]嘧啶-7(6H)-酮,作为吡喃嘧啶核心的一部分,在药用和制药行业中被认为具有广泛的合成应用。其结构重要性在于其广泛的合成应用和生物利用度,特别是在5H-吡喃并[2,3-d]嘧啶骨架的合成中。这些骨架是研究的焦点,并且由于结构复杂性而具有挑战性。这种化合物的取代衍生物的合成采用各种混合催化剂,如有机催化剂、金属催化剂、离子液体催化剂、纳米催化剂和绿色溶剂,突出了该分子在先进合成化学中的关键作用 (Parmar et al., 2023)。

生物学意义和光学传感

嘧啶衍生物,包括5-甲基-3-苯基-2-硫代-2,3-二氢[1,3]噻唑并[4,5-d]嘧啶-7(6H)-酮,已经展示出相当大的生物学和药用意义。它们通常被用作光学传感器中精致的感应材料,因为它们能够形成配位键和氢键,使其适用于传感探针。本综述突出了各种基于嘧啶的光学传感器,并承认这些衍生物在生物学和药用应用的范围,确认了它们在合成和应用化学中的重要性 (Jindal & Kaur, 2021)。

光电应用

将嘧啶环整合到π-扩展的共轭体系中,包括5-甲基-3-苯基-2-硫代-2,3-二氢[1,3]噻唑并[4,5-d]嘧啶-7(6H)-酮,已经显示出在创造新型光电材料方面具有巨大价值。研究表明,这些化合物在制备有机发光二极管材料、白色有机发光二极管、高效红色磷光有机发光二极管和比色度pH传感器方面起着关键作用,突显了它们在先进材料科学领域的相关性 (Lipunova et al., 2018)。

属性

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c1-7-13-10-9(11(16)14-7)18-12(17)15(10)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNWDVUYFCQHKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)SC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327403 |

Source

|

| Record name | NSC652022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one | |

CAS RN |

141622-32-4 |

Source

|

| Record name | NSC652022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

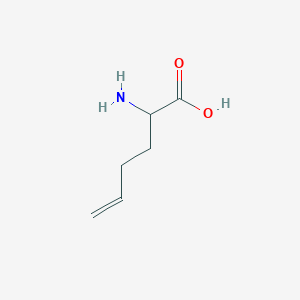

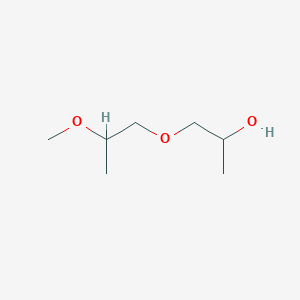

![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)

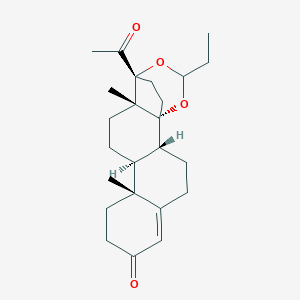

![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)